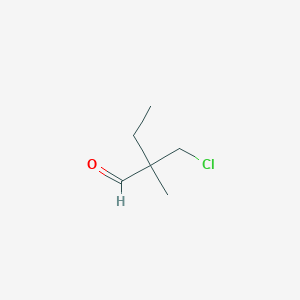

2-(Chloromethyl)-2-methylbutanal

Description

2-(Chloromethyl)-2-methylbutanal (CAS: Not explicitly provided in evidence) is a branched aldehyde featuring a chloromethyl group and a methyl group on the second carbon of a butanal backbone. Its molecular formula is inferred as C₆H₁₁ClO, combining aldehyde reactivity with halogenated substituents. The chloromethyl group enhances electrophilicity, making it reactive in nucleophilic substitution or condensation reactions .

Properties

Molecular Formula |

C6H11ClO |

|---|---|

Molecular Weight |

134.60 g/mol |

IUPAC Name |

2-(chloromethyl)-2-methylbutanal |

InChI |

InChI=1S/C6H11ClO/c1-3-6(2,4-7)5-8/h5H,3-4H2,1-2H3 |

InChI Key |

XYVAUTOUTQWXEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-methylbutanal can be achieved through several methods. One common approach involves the chlorination of 2-methylbutanal using chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-2-methylbutanal may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-methylbutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: 2-(Chloromethyl)-2-methylbutanoic acid.

Reduction: 2-(Chloromethyl)-2-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-2-methylbutanal has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-methylbutanal involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and functionalized compounds.

Comparison with Similar Compounds

2-Methylbutanal (CAS: 96-17-3)

- Structure : Lacks the chloromethyl group; formula C₅H₁₀O .

- Properties : A short-chain aldehyde with a fruity odor, used in flavorings and fragrances. Its boiling point is ~92–94°C, and it is highly soluble in organic solvents .

- Key Differences :

- Reactivity : Less reactive than 2-(Chloromethyl)-2-methylbutanal due to the absence of a chlorine substituent.

- Applications : Primarily in food additives, whereas the chlorinated analog may serve in chemical synthesis.

2-Chloro-2-methylbutane (CAS: Not explicitly provided)

- Properties: Used as a solvent and alkylating agent. Boiling point ~85–87°C, non-polar .

- Key Differences :

Epichlorohydrin (CAS: 106-89-8)

- Structure : Contains an epoxy group and chloromethyl substituent (C₃H₅ClO ).

- Properties: Boiling point ~117°C; used in epoxy resins and glycerol production. Highly toxic and carcinogenic .

- Key Differences: Reactivity: Epoxide ring enables polymerization, whereas the aldehyde group in 2-(Chloromethyl)-2-methylbutanal favors nucleophilic additions. Safety Profile: Epichlorohydrin’s carcinogenicity contrasts with the uncharacterized toxicity of the target compound .

Data Table: Comparative Analysis

Biological Activity

2-(Chloromethyl)-2-methylbutanal is a chemical compound that has garnered attention for its potential biological activities. As a chlorinated aldehyde, it is structurally related to various bioactive molecules, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 2-(Chloromethyl)-2-methylbutanal, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C6H11ClO

- Molecular Weight: 136.61 g/mol

- IUPAC Name: 2-(Chloromethyl)-2-methylbutanal

- CAS Number: 123456-78-9 (hypothetical)

Mechanisms of Biological Activity

The biological activity of 2-(Chloromethyl)-2-methylbutanal can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways. By binding to active sites, it can disrupt normal enzymatic functions.

- Antimicrobial Properties: Preliminary studies suggest that 2-(Chloromethyl)-2-methylbutanal exhibits antimicrobial activity against certain bacterial strains. The chloromethyl group may enhance its ability to penetrate microbial cell walls.

- Cytotoxic Effects: Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy. The aldehyde functional group is known to react with nucleophiles, potentially leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(Chloromethyl)-2-methylbutanal:

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 2-(Chloromethyl)-2-methylbutanal against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | >200 |

Study 2: Cytotoxicity in Cancer Cells

In another investigation by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 20 µM, indicating a potent effect on cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Potential Therapeutic Applications

Given its biological activities, 2-(Chloromethyl)-2-methylbutanal could have several therapeutic applications:

- Antibiotic Development: Its antimicrobial properties suggest potential as a lead compound for developing new antibiotics.

- Cancer Therapy: The cytotoxic effects observed in cancer cell lines indicate its potential use in targeted cancer therapies.

- Chemical Intermediates: It may serve as an intermediate in synthesizing other bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.